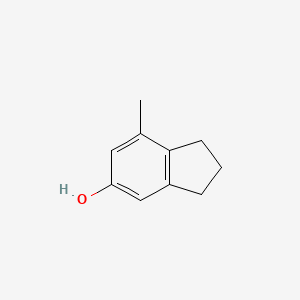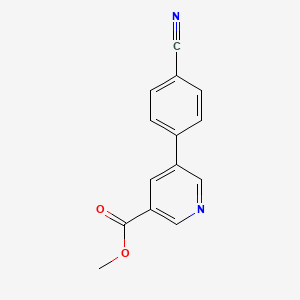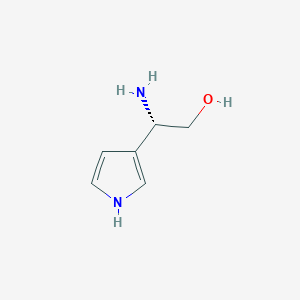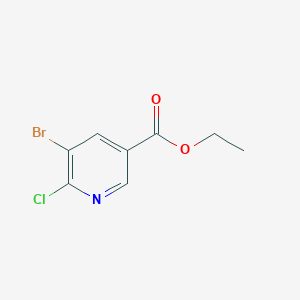
Methyl 4-bromo-2-fluorobenzimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 4-bromo-2-fluorobenzimidate hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 4-bromo-2-fluorobenzimidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.
Coupling Reactions: It is also involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong acids or bases for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-bromo-2-fluorobenzimidate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-fluorobenzimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Methyl 4-bromo-2-fluorobenzimidate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-bromo-2-fluorobenzoate: Similar in structure but lacks the imidate group, making it less reactive in certain chemical reactions.
4-Bromo-2-fluorobenzyl alcohol: Contains a hydroxyl group instead of the imidate group, leading to different reactivity and applications.
4-Bromo-2-fluorobenzonitrile: Contains a nitrile group, which makes it useful in different synthetic pathways.
Properties
CAS No. |
1260761-65-6 |
|---|---|
Molecular Formula |
C8H8BrClFNO |
Molecular Weight |
268.51 g/mol |
IUPAC Name |
methyl 4-bromo-2-fluorobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C8H7BrFNO.ClH/c1-12-8(11)6-3-2-5(9)4-7(6)10;/h2-4,11H,1H3;1H |
InChI Key |
LBOBBJZJZOKDQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=C(C=C(C=C1)Br)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)


![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)





